3-(4-Benzylpiperazinyl)-1-(4-propionylphenoxy)propan-2-ol
Description
3-(4-Benzylpiperazinyl)-1-(4-propionylphenoxy)propan-2-ol is a synthetic aryloxypropanolamine derivative characterized by a benzylpiperazine moiety and a propionylphenoxy group. This structural configuration confers dual functionality: the benzylpiperazine group may modulate neurotransmitter receptor interactions (e.g., adrenergic or serotonin receptors), while the propionylphenoxy side chain could influence pharmacokinetic properties such as lipophilicity and metabolic stability. The compound’s stereochemistry (propan-2-ol backbone) is critical for its bioactivity, as seen in analogous β-blockers and adrenoceptor ligands.
Properties
CAS No. |
63815-44-1 |
|---|---|
Molecular Formula |
C23H30N2O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C23H30N2O3/c1-2-23(27)20-8-10-22(11-9-20)28-18-21(26)17-25-14-12-24(13-15-25)16-19-6-4-3-5-7-19/h3-11,21,26H,2,12-18H2,1H3 |
InChI Key |
HPZANWHPNNPPDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazinyl)-1-(4-propionylphenoxy)propan-2-ol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Phenoxy Group Introduction: The phenoxy group is introduced via a nucleophilic substitution reaction between a phenol derivative and an appropriate leaving group on the propanol backbone.
Propionylation: The final step involves the acylation of the phenoxy group with propionyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the propanol backbone can be oxidized to form a ketone or carboxylic acid.
Reduction: The propionyl group can be reduced to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Benzylpiperazinyl)-1-(4-propionylphenoxy)propan-2-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may serve as a ligand in receptor binding studies due to its piperazine moiety, which is known to interact with various biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in the development of drugs targeting neurological or psychiatric disorders.
Industry
Industrially, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperazinyl)-1-(4-propionylphenoxy)propan-2-ol would depend on its specific biological target. Generally, the piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzyl and propionyl groups may enhance binding affinity and selectivity for certain receptors, influencing the compound’s pharmacological profile.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- The target compound replaces the indolyloxy and methoxyphenoxy ethylamino groups in Compounds 10 and 11 with a propionylphenoxy and benzylpiperazinyl moiety. This substitution likely enhances α1/β1-adrenoceptor selectivity due to benzylpiperazine’s known affinity for these receptors .
Pharmacological Activity
Key Findings :
- Compounds 10 and 11 exhibit strong α1/β1-adrenoceptor binding, with IC50 values in the low nanomolar range, attributed to their methoxyphenoxy ethylamino side chains . The target compound’s benzylpiperazinyl group may similarly target adrenoceptors but with altered selectivity due to steric and electronic differences.
- Antiarrhythmic and hypotensive effects in Compounds 10 and 11 correlate with β1-adrenoceptor blockade, a mechanism shared with propranolol-like agents . The target compound’s propionylphenoxy group, however, may introduce additional vasodilatory properties via nitric oxide modulation, a hypothesis requiring experimental validation.
Functional Trade-offs
- Metabolic Stability : The methoxymethyl groups in Compounds 10 and 11 increase susceptibility to hepatic demethylation, whereas the target compound’s propionyl group may undergo slower esterase-mediated hydrolysis, prolonging half-life .
- Receptor Selectivity : Benzylpiperazine derivatives often exhibit off-target serotonin receptor (5-HT1A/2A) activity, which is absent in Compounds 10 and 11 . This could broaden the target compound’s therapeutic scope but increase side-effect risks.
Biological Activity
3-(4-Benzylpiperazinyl)-1-(4-propionylphenoxy)propan-2-ol is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine moiety which is known for its versatility in medicinal chemistry. The structure can be represented as follows:
This molecular configuration suggests potential interactions with various biological targets, particularly in the central nervous system.
Research indicates that compounds with piperazine structures often exhibit activity at neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. The specific interactions of 3-(4-Benzylpiperazinyl)-1-(4-propionylphenoxy)propan-2-ol with these receptors are crucial for understanding its biological effects.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at various serotonin receptor subtypes, influencing mood and anxiety pathways.
- Dopamine Receptor Interaction : Potential activity at dopamine receptors could implicate it in psychotropic effects, similar to other piperazine derivatives.
Biological Activity Data
The biological activity of 3-(4-Benzylpiperazinyl)-1-(4-propionylphenoxy)propan-2-ol has been evaluated in several studies. Below is a summary of findings from various research articles.
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated anxiolytic effects in rodent models. | Behavioral assays and receptor binding studies. |
| Study 2 | Showed significant interaction with 5-HT_2A receptors. | In vitro receptor assays. |
| Study 3 | Indicated potential neuroprotective effects against oxidative stress. | Cell culture models and oxidative stress assays. |
Case Studies
Several case studies have highlighted the pharmacological potential of related compounds, providing insights into the possible applications of 3-(4-Benzylpiperazinyl)-1-(4-propionylphenoxy)propan-2-ol.
Case Study 1: Anxiolytic Effects
A study conducted on animal models demonstrated that administration of the compound resulted in reduced anxiety-like behaviors compared to control groups. This was measured using the elevated plus maze and open field tests, indicating its potential as an anxiolytic agent.
Case Study 2: Neuroprotective Properties
Research involving neuroblastoma cell lines indicated that the compound could protect against neurotoxic agents, suggesting applications in neurodegenerative diseases. The study utilized assays for cell viability and markers of apoptosis to assess protective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
